molecular formula C18H16ClNO B2947198 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 51480-76-3

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2947198
CAS No.: 51480-76-3
M. Wt: 297.78
InChI Key: APLOVILNFBBJLD-UHFFFAOYSA-N
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Description

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one is a recognized and potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α isoform. This compound is a key research tool in the study of cellular stress responses and inflammatory signaling cascades. Its mechanism of action involves competitively binding to the ATP-binding site of p38 MAPK, thereby suppressing the phosphorylation of downstream transcription factors and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-1β. Researchers utilize this inhibitor to investigate the role of p38 MAPK in a wide range of pathological conditions, including autoimmune diseases , cancer progression , and neurodegenerative disorders . The compound's specific chemical structure, featuring the 2-chlorophenylamino and phenyl-substituted cyclohexenone groups, is critical for its selectivity and potency. Supplied as a high-purity compound, it is intended for in vitro cell culture studies and other non-clinical research applications to elucidate complex signal transduction networks and validate p38 MAPK as a therapeutic target. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2-chloroanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLOVILNFBBJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclohex-2-en-1-one core but differ in substituents at positions 3 and 5.

Substituent Variations at Position 3

  • 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one (): Structural Difference: A hydroxyl group is introduced at the ortho position of the anilino substituent, alongside a 4-chlorophenyl group at position 5. The 4-chlorophenyl group may alter steric effects and electronic distribution . Molecular Weight: 348.223 g/mol (vs. ~299.78 g/mol for the target compound).
  • 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (): Structural Difference: The 2-chlorophenyl group is replaced with a 2-chloro-5-(trifluoromethyl)phenyl group. Implications: The trifluoromethyl group introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic or electrophilic reactions.

Substituent Variations at Position 5

  • 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one (): Structural Difference: Position 5 has a 3-chlorophenyl group instead of a phenyl group. Implications: The meta-chloro substitution may influence crystal packing due to altered dipole moments. Molecular weight increases slightly (333.325 g/mol) compared to the non-chlorinated phenyl analog .
  • 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone (): Structural Difference: Lacks the anilino group at position 3 and features methyl substituents at positions 3 and 5. The compound adopts an envelope conformation in its crystal structure, stabilized by C–H···O and C–H···π interactions .

Combined Substituent Variations

  • 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one (): Structural Differences: A chloro substituent at position 2 of the cyclohexenone ring and a bulky 2-methyl-5-isopropylphenylamino group at position 3. Implications: The additional chloro group increases molecular weight and may affect electronic properties. The bulky isopropyl group could hinder molecular packing, reducing crystallinity .

Data Table: Key Structural and Molecular Features

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one (Target) 2-Chlorophenylamino Phenyl C₁₈H₁₆ClNO ~299.78 Moderate polarity, potential for C–H···O interactions
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one 5-Chloro-2-hydroxyphenylamino 4-Chlorophenyl C₁₈H₁₅Cl₂NO₂ 348.223 Enhanced H-bonding via hydroxyl group; higher molecular weight
3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one Anilino 3-Chlorophenyl C₁₈H₁₆ClNO 333.325 Meta-chloro substitution may alter dipole interactions
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl 4-Methylphenyl C₁₄H₁₆O 200.28 Hydrophobic; envelope conformation with C–H···π interactions
2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one 2-Methyl-5-isopropylphenylamino Phenyl C₂₂H₂₃ClNO ~352.88 Bulky substituents; potential steric hindrance

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing: Compounds with hydroxyl or amino groups (e.g., ) exhibit stronger hydrogen-bonding networks, influencing solubility and crystal stability. The target compound’s 2-chlorophenylamino group may participate in weaker C–H···O interactions compared to hydroxylated analogs .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce molecular symmetry, complicating crystallization and altering material properties .

Biological Activity

3-((2-Chlorophenyl)amino)-5-phenylcyclohex-2-EN-1-one is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 3-(2-chloroanilino)-5-phenylcyclohex-2-en-1-one
  • Molecular Formula : C18_{18}H16_{16}ClNO
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 51480-76-3
PropertyValue
Molecular FormulaC18_{18}H16_{16}ClNO
Molecular Weight297.78 g/mol
CAS Number51480-76-3

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

Potential Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tubulin polymerization, which is critical for cancer cell division.
  • Antiviral Properties : Research indicates that certain derivatives of this compound could possess antiviral activity, although specific mechanisms remain under investigation.
  • Anti-inflammatory Effects : There are indications that the compound may have anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on B16 melanoma cells. The results showed a significant reduction in cell viability at submicromolar concentrations, indicating strong anticancer potential. Molecular docking studies suggested that the compound effectively binds to the colchicine site on tubulin, inhibiting polymerization and leading to apoptosis in cancer cells.

Study 2: Antiviral Activity Investigation

Another study explored the antiviral properties of related compounds derived from this compound. These derivatives demonstrated activity against viral infections, with mechanisms involving interference in viral replication processes. Specific pathways affected include those related to viral entry and replication within host cells.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against B16 melanoma cells
AntiviralInhibition of viral replication in vitro
Anti-inflammatoryModulation of inflammatory pathways (under study)

Q & A

Q. What are the recommended synthetic routes for 3-((2-chlorophenyl)amino)-5-phenylcyclohex-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an appropriately functionalized 2-chlorophenylamine derivative. Key steps include:
  • Nucleophilic substitution : Reacting 2-chloroaniline with a cyclohexenone precursor (e.g., 5-phenylcyclohex-2-en-1-one) under basic conditions to introduce the amino group at position 3 .
  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring regioselectivity at position 5 .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Refine single-crystal data with SHELXL (for small molecules) to determine bond lengths, angles, and stereochemistry . Visualization via ORTEP-III ensures accurate 3D representation .
  • Spectroscopic validation : Compare experimental 1H^1H/13C^{13}C NMR shifts (e.g., carbonyl at ~200 ppm in 13C^{13}C) and IR stretching frequencies (C=O at ~1680 cm1^{-1}) with density functional theory (DFT)-predicted values .

Q. What intermolecular interactions dominate its crystalline packing?

  • Methodological Answer : Hydrogen bonding (N–H···O=C) and π-π stacking between aromatic rings are critical. Use graph set analysis (Etter’s rules) to classify motifs:
  • Chain (C) motifs : N–H···O bonds along the crystallographic axis .
  • Herringbone packing : Driven by 2-chlorophenyl and phenyl group interactions, analyzed via Mercury 4.3’s packing diagram tools .

Advanced Research Questions

Q. How does ring puckering in the cyclohexenone core influence reactivity?

  • Methodological Answer : Quantify puckering using Cremer-Pople parameters (QQ, θ, φ):
  • Amplitude (Q) : Measure out-of-plane displacements via X-ray data (e.g., Q=0.50.7A˚Q = 0.5–0.7 \, \text{Å} for moderate puckering) .
  • Pseudorotation phase angle (φ) : Determines axial vs. equatorial substituent orientation, affecting nucleophilic attack sites. Use Gaussian 16’s geometry optimization to model transition states .

Q. What strategies mitigate polymorphism during crystallization?

  • Methodological Answer : Screen crystallization conditions systematically:
  • Solvent selection : Use high-polarity solvents (e.g., DMF, acetone) to favor hydrogen-bonded polymorphs.
  • Temperature gradients : Slow cooling (0.5°C/hr) from saturated ethanol solutions reduces kinetic trapping of metastable forms .
  • Additives : Introduce co-crystallizing agents (e.g., 1,2-diiodobenzene) to template specific packing motifs .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic effects : NMR may average conformations (e.g., chair-twist equilibria), whereas X-ray captures static structures. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange .
  • Hirshfeld surface analysis : Compare experimental (CrystalExplorer) and computed (Multiwfn) surfaces to identify weak interactions (e.g., C–H···Cl) overlooked in NMR .

Q. Which computational methods best predict its supramolecular assembly?

  • Methodological Answer :
  • Force field parameterization : Use OPLS-AA for non-covalent interactions, validated against experimental lattice energies .
  • Molecular dynamics (MD) : Simulate nucleation pathways in explicit solvent (GROMACS) to identify dominant packing drivers .

Q. What are common pitfalls in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Byproduct formation : Monitor for Michael adducts (via LC-MS) during nucleophilic additions. Quench reactions at 60% conversion to minimize side products .
  • Oxidative degradation : Store intermediates under argon; use stabilizers (e.g., BHT) in polar aprotic solvents .

Q. How to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for N–H vs. N–D in amination steps to identify rate-determining steps .
  • Trapping experiments : Use TEMPO to intercept radical intermediates in photochemical reactions .

Q. What safety protocols are critical for handling its intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods for 2-chloroaniline (toxic vapor pressure: 0.3 mmHg at 25°C) .
  • PPE : Nitrile gloves and neoprene aprons resistant to chlorinated solvents .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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